molecular formula C15H17NOS B2633184 2-phenyl-N-(thiophen-3-ylmethyl)butanamide CAS No. 1207045-10-0

2-phenyl-N-(thiophen-3-ylmethyl)butanamide

Cat. No. B2633184
CAS RN: 1207045-10-0
M. Wt: 259.37
InChI Key: LGCWQWKYMUVRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(thiophen-3-ylmethyl)butanamide is a chemical compound that belongs to the class of amides. This compound has been synthesized and studied for its potential applications in scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research are discussed in

Scientific Research Applications

Novel CB2 Agonists for Neuropathic Pain

Compounds with structural similarities to "2-phenyl-N-(thiophen-3-ylmethyl)butanamide" have been explored for their potential as CB2 cannabinoid receptor agonists. For instance, the synthesis of novel pyridine derivatives led to the discovery of potent and selective CB2 ligands, such as a compound exhibiting in vivo efficacy in a rat model of neuropathic pain after oral administration (Chu et al., 2009).

Antimicrobial Agents

Research into thiophene-containing compounds has also extended to their antimicrobial properties. Studies on new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring have shown moderate antimicrobial activity, highlighting their potential as templates for developing new antimicrobial agents (Farag et al., 2009).

Urease Inhibitors for Therapeutic Applications

Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. These compounds were identified as competitive inhibitors with significant potential for therapeutic applications, supported by in vitro inhibitory potential and in silico binding energy values (Nazir et al., 2018).

Antiviral Activities

Compounds structurally related to "this compound" have been evaluated for their antiviral activities. For example, certain derivatives showed promising antiviral activity against the H5N1 virus, suggesting the potential for developing new antiviral agents (Flefel et al., 2014).

Tyrosinase and Melanin Inhibitors

Research into N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides has shown that these compounds possess inhibitory potential against Mushroom tyrosinase, with implications for the treatment of pigmentation disorders. This highlights their potential as depigmentation agents with minimal side effects (Raza et al., 2019).

properties

IUPAC Name

2-phenyl-N-(thiophen-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-2-14(13-6-4-3-5-7-13)15(17)16-10-12-8-9-18-11-12/h3-9,11,14H,2,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCWQWKYMUVRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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